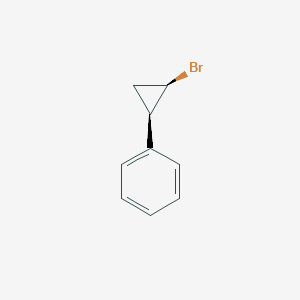
cis-1-Bromo-2-phenylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE: is a chiral compound with significant interest in organic chemistry due to its unique structural features. This compound contains a bromocyclopropyl group attached to a benzene ring, making it an intriguing subject for stereochemical studies and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE typically involves the bromination of a cyclopropylbenzene derivative. One common method includes the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the bromination reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods: Industrial production of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired enantiomer from the racemic mixture.
化学反応の分析
Types of Reactions:
Substitution Reactions: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction Reactions: Reduction of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Cyclopropylbenzene derivatives with various functional groups.
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylbenzene.
科学的研究の応用
Chemistry: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used as a building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound to investigate enzyme-substrate interactions and the role of chirality in drug design.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in the development of new drugs. Its chiral nature is particularly important in the design of enantiomerically pure drugs with specific biological activities.
Industry: In the industrial sector, RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE involves its interaction with molecular targets through its bromocyclopropyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical transformations. The benzene ring provides stability and resonance effects, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
(1R,2R)-2-CHLOROCYCLOPROPYL)BENZENE: Similar structure with a chlorine atom instead of bromine.
(1R,2R)-2-FLUOROCYCLOPROPYL)BENZENE: Similar structure with a fluorine atom instead of bromine.
(1R,2R)-2-IODOCYCLOPROPYL)BENZENE: Similar structure with an iodine atom instead of bromine.
Uniqueness: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C9H9Br |
|---|---|
分子量 |
197.07 g/mol |
IUPAC名 |
[(1R,2R)-2-bromocyclopropyl]benzene |
InChI |
InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
InChIキー |
IITYLOQJUHFLPM-RKDXNWHRSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1Br)C2=CC=CC=C2 |
正規SMILES |
C1C(C1Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


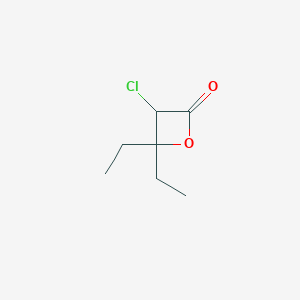
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)

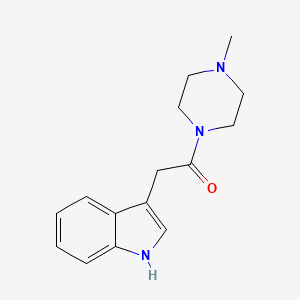


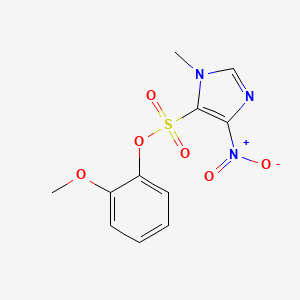
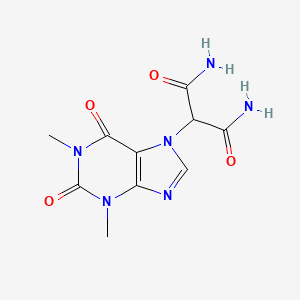


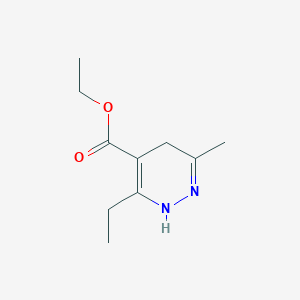

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)

